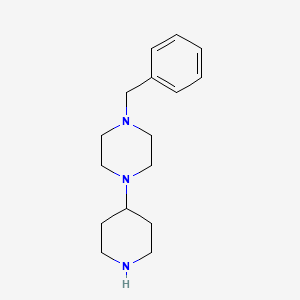

1-Benzyl-4-piperidin-4-yl-piperazine

描述

1-Benzyl-4-piperidin-4-yl-piperazine is a piperazine derivative characterized by a benzyl group attached to the piperazine ring and a piperidin-4-yl substituent at the 4-position. This structure combines aromatic (benzyl) and alicyclic (piperidine/piperazine) moieties, which are common in bioactive molecules targeting central nervous system (CNS) receptors, such as neurokinin or serotonin receptors .

属性

IUPAC Name |

1-benzyl-4-piperidin-4-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16/h1-5,16-17H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPZYEOANUCDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394943 | |

| Record name | 1-Benzyl-4-piperidin-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686298-00-0 | |

| Record name | 1-Benzyl-4-piperidin-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-piperidin-4-yl-piperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperazine with 4-piperidone under reductive amination conditions. This reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation and optimized reaction conditions can further streamline the production process .

化学反应分析

Types of Reactions: 1-Benzyl-4-piperidin-4-yl-piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups .

科学研究应用

1-Benzyl-4-piperidin-4-yl-piperazine has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of receptor-ligand interactions and as a probe in biochemical assays.

Medicine: It has potential therapeutic applications, including as an analgesic or antipsychotic agent.

作用机制

The mechanism of action of 1-Benzyl-4-piperidin-4-yl-piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

相似化合物的比较

Comparison with Similar Compounds

The following table compares 1-Benzyl-4-piperidin-4-yl-piperazine with structurally related piperazine and piperidine derivatives, highlighting key differences in substituents, physicochemical properties, and biological activities:

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The benzyl group in this compound enhances lipophilicity compared to non-aromatic analogs (e.g., 1-Methyl-4-piperidin-4-yl-piperazine), favoring blood-brain barrier penetration . Fluorinated derivatives (e.g., 3-fluorobenzoyl in ) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation.

Synthetic Challenges :

- Benzhydrylpiperazine derivatives with sulfonyl groups (e.g., 7q) show variable synthetic yields (31–59%), influenced by steric hindrance from bulky substituents .

- The methoxyphenyl group in 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine requires NaBH3CN for reductive amination, a method distinct from the target compound’s synthesis .

Biological Activity Trends: Piperidine-piperazine hybrids (e.g., ) demonstrate neurokinin antagonism, suggesting that this compound may share this activity.

Research Findings and Implications

- Neurokinin Antagonism : Substituted piperidine-piperazine derivatives, including the target compound, are reported to block NK1/NK3 receptors, making them candidates for treating schizophrenia, anxiety, and pain .

- Structural-Activity Relationships (SAR) :

- Aromatic substituents (e.g., benzyl, benzhydryl) enhance CNS activity but may reduce aqueous solubility.

- Electron-withdrawing groups (e.g., nitro in , fluorine in ) improve binding affinity and stability.

生物活性

1-Benzyl-4-piperidin-4-yl-piperazine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a dual-ring structure composed of a piperazine ring substituted with a benzyl group and a piperidine moiety. This unique configuration enhances its interaction with various biological targets, particularly neurotransmitter receptors.

The primary mechanism of action for this compound involves its interaction with sigma receptors, specifically sigma receptor 1 (S1R). It acts as an agonist , modulating various signaling pathways that influence numerous biological functions. The compound's ability to bind to S1R has been linked to its potential therapeutic effects, including analgesic and antipsychotic properties.

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : Research indicates that piperazine derivatives, including this compound, possess significant antimicrobial properties. Studies have shown effectiveness against various Gram-positive and Gram-negative bacteria .

- Antiviral Activity : It has been identified as a potential inhibitor of the influenza virus, showcasing a novel mechanism by interfering with hemagglutinin fusion peptide interactions .

- Analgesic and Antipsychotic Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in pain management and psychiatric disorders .

Case Studies and Experimental Data

- Antiviral Efficacy : A study demonstrated that this compound inhibited the H1N1 virus effectively. The compound's structure was essential for its activity, with specific interactions identified between the compound and viral proteins .

- Antimicrobial Testing : In vitro studies showed that this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potency .

- Receptor Binding Studies : Functional assays revealed that the compound binds with high affinity to S1R, comparable to established antipsychotic medications like haloperidol, indicating its potential as a therapeutic agent in neuropsychiatric conditions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Antiviral, Analgesic | S1R Agonist |

| N-Benzylpiperazine | Mild Antidepressant | Serotonin Receptor Modulation |

| 4-Benzylpiperidine | Moderate Analgesic | Opioid Receptor Interaction |

| 1-(1-Benzylpiperidin-4-yl)piperazine | Antipsychotic | Dopamine Receptor Antagonist |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。